molecular formula C22H13D5FN7O B1165098 Idelalisib D5

Idelalisib D5

カタログ番号 B1165098
分子量: 420.454
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 870281-82-6 (unlabelled)

科学的研究の応用

  • Treatment of Hematological Malignancies : Idelalisib, a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), is primarily used for treating hematological malignancies. It has demonstrated efficacy in patients with relapsed/refractory CLL, showing high response rates and improved progression-free survival (PFS) and overall survival (OS) in combination with other treatments like rituximab and bendamustine (Zelenetz et al., 2015).

  • Mechanism of Action : The biochemical and biophysical characterization of Idelalisib reveals that it is a selective, noncovalent, reversible, and ATP-competitive inhibitor. The crystal structure of idelalisib bound to PI3Kδ provides insights into its potency and selectivity, highlighting its role in inhibiting kinase activity of PI3Kδ (Somoza et al., 2015).

  • Research in Therapy Optimization : Studies have focused on optimizing idelalisib therapy, evaluating its use in different patient populations, including treatment-naïve patients and those with various genetic profiles. The aim is to expand its application and improve its efficacy and safety profile in diverse patient groups (Barrientos, 2016).

  • Evaluation in Various Clinical Settings : Clinical trials and studies are being conducted to evaluate the effectiveness of idelalisib in various settings, including as a first-line therapy and in combination with other drugs. These studies help in understanding the broader implications of idelalisib in treating hematological malignancies (Gopal et al., 2017).

  • Exploration of Resistance Mechanisms : Research is also focused on understanding the mechanisms behind disease progression or resistance to idelalisib treatment. Whole-exome sequencing studies have been conducted to explore mutations associated with treatment resistance, though no common mutational mechanism of resistance has been identified so far (Ghia et al., 2016).

特性

製品名

Idelalisib D5

分子式

C22H13D5FN7O

分子量

420.454

IUPAC名

5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D

SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。